N-demethylsinomenine is a significant alkaloid derived from sinomenine, which is itself a natural product extracted from the plant Sinomenium acutum. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications. N-demethylsinomenine is classified as a benzylisoquinoline alkaloid, a group known for various biological activities, including anti-inflammatory and analgesic effects.
N-demethylsinomenine is primarily sourced from the plant Sinomenium acutum, commonly used in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The extraction process typically involves solvent extraction methods to isolate the alkaloids from the plant material, followed by purification techniques like high-performance liquid chromatography.
N-demethylsinomenine falls under the category of alkaloids, specifically within the subclass of benzylisoquinoline alkaloids. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects, making them important in both traditional and modern medicine.
The synthesis of N-demethylsinomenine can be achieved through various chemical methods, including:
A common semi-synthetic route involves the demethylation of sinomenine using reagents such as boron tribromide or lithium aluminum hydride. The reaction conditions must be carefully controlled to optimize yield and purity. For example, using methanol as a solvent can facilitate the reaction while minimizing by-products.
The molecular formula of N-demethylsinomenine is , and its structure features a benzylisoquinoline backbone with a nitrogen atom in the heterocyclic ring. The compound's three-dimensional structure can be visualized using molecular modeling software, revealing its stereochemistry and spatial orientation.
N-demethylsinomenine undergoes various chemical reactions typical of alkaloids, including:
For example, when subjected to oxidation with potassium permanganate, N-demethylsinomenine can yield various oxidized products depending on reaction conditions such as pH and temperature.
The mechanism of action for N-demethylsinomenine involves its interaction with specific biological targets. Research indicates that it activates the MRGPRX2 receptor on mast cells, leading to various physiological responses including inflammation and pain modulation.
Studies have shown that N-demethylsinomenine can enhance mast cell activation, which may contribute to its therapeutic effects in inflammatory conditions. The binding affinity for MRGPRX2 has been quantified using surface plasmon resonance techniques, revealing significant interaction dynamics.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.
N-demethylsinomenine has several scientific uses:
Sinomenine, an alkaloid derived from the climbing plant Sinomenium acutum, has been integral to traditional Chinese medicine (TCM) for over 2,000 years. Historically documented in classical texts like Shen Nung Pen Ts’ao, it was primarily prescribed for "Bi syndrome"—a TCM concept encompassing rheumatic and inflammatory conditions such as rheumatoid arthritis (RA). The plant’s stems and roots were decocted to alleviate joint pain and swelling [8] [10]. Modern pharmacological interest emerged in the 1920s when Japanese chemist Ishiwari first isolated sinomenine, revealing a structural resemblance to morphine but with distinct anti-inflammatory properties [8]. This discovery paved the way for developing sinomenine hydrochloride (Zhengqing Fengtongning®), clinically approved in China for RA management. However, its propensity to induce histamine release and associated allergic reactions spurred research into safer derivatives, notably N-demethylsinomenine (NDSM) [10].
NDSM (C18H21NO4) is the N-demethylated metabolite of sinomenine (C19H23NO4), generated primarily via hepatic cytochrome P450 (CYP450)-mediated oxidation. Key enzymes involved include CYP3A4 (contributing to 65% of metabolism) and CYP2C19 (25%), which catalyze the removal of the methyl group from sinomenine’s tertiary amine (Ring D) [9]. This structural modification reduces molecular weight by 14 Da and enhances polarity, influencing receptor binding kinetics [1] [5]. Unlike sinomenine, which has a short half-life (~1.5–2 hours) and undergoes rapid N-oxidation, NDSM exhibits superior metabolic stability. In vitro studies confirm that NDSM resists further degradation by phase I enzymes, while sinomenine forms additional metabolites like sinomenine-N-oxide (SNO) [9].
Table 1: Structural and Metabolic Properties of Sinomenine and NDSM
Property | Sinomenine | NDSM |
---|---|---|
IUPAC Name | (9α,13α,14α)-7,8-Didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | (9α,13α,14α)-7,8-Didehydro-4-hydroxy-3,7-dimethoxy-morphinan-6-one |
Molecular Formula | C₁₉H₂₃NO₄ | C₁₈H₂₁NO₄ |
Primary Metabolic Pathway | CYP3A4-mediated N-oxidation | CYP3A4/2C19-mediated N-demethylation |
Key Structural Change | Tertiary amine (Ring D) | Secondary amine (Ring D) |
NDSM addresses critical limitations of its parent compound and conventional analgesics:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: